1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to a piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the following steps:
Suzuki-Miyaura Coupling: This method is commonly used for the formation of carbon-carbon bonds.
Reductive Amination: Another method involves the reductive amination of 2,4-difluorobenzaldehyde with 4-(4-methoxyphenyl)piperazine using a reducing agent such as sodium triacetoxyborohydride.
Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of agrochemicals and dyestuffs due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved depend on the specific application and target receptor .
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound has a similar structure but lacks the difluorophenyl group, which may result in different pharmacological properties.
1-(4-Methoxyphenyl)piperazine: This compound is similar but does not have the difluorophenyl group, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the difluorophenyl and methoxyphenyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O/c1-23-17-6-4-16(5-7-17)22-10-8-21(9-11-22)13-14-2-3-15(19)12-18(14)20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSBUPGLAIKFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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